molecular formula C11H13F2NO B8670949 Phenol, 3,5-difluoro-4-(1-pyrrolidinylmethyl)-

Phenol, 3,5-difluoro-4-(1-pyrrolidinylmethyl)-

Cat. No.: B8670949
M. Wt: 213.22 g/mol
InChI Key: DALJLSMJTLVAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 3,5-difluoro-4-(1-pyrrolidinylmethyl)- is a useful research compound. Its molecular formula is C11H13F2NO and its molecular weight is 213.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 3,5-difluoro-4-(1-pyrrolidinylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 3,5-difluoro-4-(1-pyrrolidinylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

3,5-difluoro-4-(pyrrolidin-1-ylmethyl)phenol

InChI

InChI=1S/C11H13F2NO/c12-10-5-8(15)6-11(13)9(10)7-14-3-1-2-4-14/h5-6,15H,1-4,7H2

InChI Key

DALJLSMJTLVAMW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=C(C=C2F)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyrrolidine (6.6 mL, 80 mmol) was added to a solution of intermediate 20, 4-hydroxy-2,6-difluorobenzaldehyde (9.7 g, 61.3 mmol) in dichloromethane (100 mL). The reaction mixture was cooled on ice bath, and sodium triacetoxyborohydride (19.5 g, 925 mmol) was added in portions under stirring. The reaction mixture was intensively stirred for 24 h at RT. Water (100 mL) and concentrated HCl were added to attain pH˜2. The organic layer was separated. The aqueous one was extracted with CH2Cl2 (2×100 mL), then with EtOAc (100 mL). The organic layers were discarded. The aqueous fraction was alkalized with K2CO3 to pH˜10, the obtained crystals were separated by filtration, dried in vacuo, dissolved in small amount of water, HCl was added to attain pH˜7, and water layer was extracted with CHCl3 (2×100 mL). The organic layer was separated, washed with brine, dried with Na2SO4 and evaporated in vacuo to give the title compound (2.6 g, 20%, 12 mmol). LCMS data: 215 and 214 (M+H)+ (calculated for C11H13F2NO 213.23). 1H NMR data (DMSO-d6): 10.26 (br.s, 1H, OH), 6.38-6.46 (m, 2H, H—Ar), 3.52 (s, 2H, Ar—CH2); 2.35-2.44 (m, 4H), 1.58-1.68 (m, 4H).
Quantity
6.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
20%

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